molecular formula C21H25N5O3 B7172479 N-[[2-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]phenyl]methyl]-5-methyl-1H-pyrazole-4-carboxamide

N-[[2-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]phenyl]methyl]-5-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B7172479
M. Wt: 395.5 g/mol
InChI Key: LVXGDDOVZZBSCQ-UHFFFAOYSA-N
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Description

N-[[2-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]phenyl]methyl]-5-methyl-1H-pyrazole-4-carboxamide is a complex organic compound known for its unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Properties

IUPAC Name

N-[[2-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]phenyl]methyl]-5-methyl-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-14-17(12-23-25-14)18(27)22-11-15-7-3-4-8-16(15)13-26-19(28)21(24-20(26)29)9-5-2-6-10-21/h3-4,7-8,12H,2,5-6,9-11,13H2,1H3,(H,22,27)(H,23,25)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXGDDOVZZBSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C(=O)NCC2=CC=CC=C2CN3C(=O)C4(CCCCC4)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]phenyl]methyl]-5-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps:

    Formation of the Spirocyclic Intermediate: The spirocyclic core is synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a diester, under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation or acylation reaction, using an appropriate phenyl derivative.

    Formation of the Pyrazole Ring: The pyrazole ring is constructed through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Final Coupling: The final step involves coupling the spirocyclic intermediate with the pyrazole derivative under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[[2-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]phenyl]methyl]-5-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring or the pyrazole moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N-[[2-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]phenyl]methyl]-5-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities, such as anti-inflammatory or anticancer properties.

    Biological Research: The compound can be used as a tool to study biological pathways and molecular interactions, particularly those involving spirocyclic structures.

    Industrial Applications: It may be used in the development of new materials or as a precursor for more complex chemical entities.

Mechanism of Action

The mechanism of action of N-[[2-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]phenyl]methyl]-5-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may allow it to fit into unique binding sites, modulating the activity of these targets and affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Compounds: Compounds with similar spirocyclic structures, such as spirooxindoles or spirocyclic lactams.

    Pyrazole Derivatives: Other pyrazole-based compounds, which may share similar biological activities.

Uniqueness

N-[[2-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]phenyl]methyl]-5-methyl-1H-pyrazole-4-carboxamide is unique due to its combination of a spirocyclic core with a pyrazole ring, which may confer distinct biological properties and make it a valuable compound for further research and development.

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